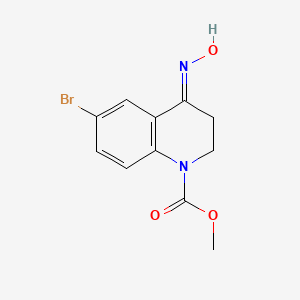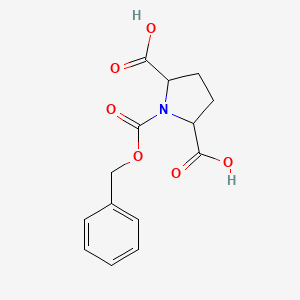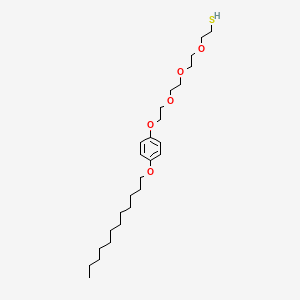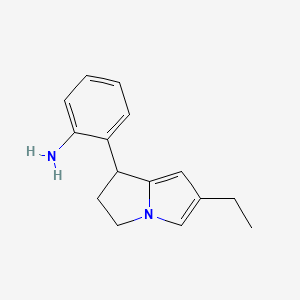
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- is an organic compound that belongs to the class of aromatic aldehydes. It is structurally characterized by a benzene ring substituted with two methoxy groups and an aldehyde group, along with a pyrrolidinylcarbonyl group. This compound is known for its applications in various fields, including the fragrance and flavor industry, pharmaceuticals, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- can be synthesized through several routes. One prominent method involves the oxidation of veratrole using oxidizing agents such as chromic acid or potassium permanganate . Another approach is the O-methylation of vanillin, catalyzed by reagents like dimethyl sulfate or diazomethane . These methods provide versatility and adaptability in the production of veratraldehyde.
Industrial Production Methods
In industrial settings, veratraldehyde is often produced by the oxidation of vanillin using potassium dichromate in the presence of Lewis acids under solid-phase conditions . This method offers better control and yield, making it suitable for large-scale production. The presence of Lewis acids enhances the efficiency of the reaction by facilitating the oxidation process .
Analyse Chemischer Reaktionen
Types of Reactions
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form veratric acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to veratryl alcohol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Veratric acid.
Reduction: Veratryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- has diverse applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and polymer additives.
Biology: The compound has shown potential as an antitumor agent, exhibiting cytotoxicity against cancer cells.
Industry: Veratraldehyde is widely used in the fragrance and flavor industry due to its pleasant woody aroma.
Wirkmechanismus
The mechanism of action of veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- involves its interaction with various molecular targets and pathways. In the context of its antitumor activity, the compound induces cytotoxicity by interfering with cellular processes essential for cancer cell survival . It may also exhibit antibacterial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanillin: Structurally similar to veratraldehyde, vanillin is a precursor in the synthesis of veratraldehyde.
Veratric Acid: An oxidation product of veratraldehyde, used in various chemical applications.
Methoxybenzaldehydes: Compounds with similar aromatic structures and functional groups.
Uniqueness
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- is unique due to its combination of aromaticity and reactivity, which allows it to participate in a wide range of chemical transformations and synthesis methodologies . Its versatility and adaptability make it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
66913-48-2 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
3,4-dimethoxy-2-(pyrrolidine-1-carbonyl)benzaldehyde |
InChI |
InChI=1S/C14H17NO4/c1-18-11-6-5-10(9-16)12(13(11)19-2)14(17)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
YUCVTWAGTNBIIP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=O)C(=O)N2CCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
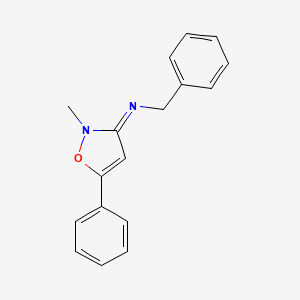


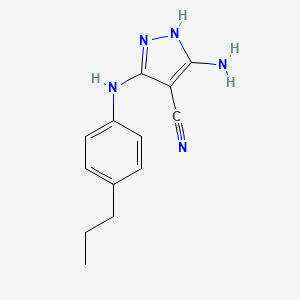
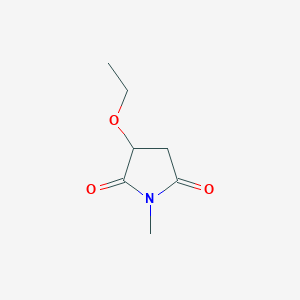
![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)
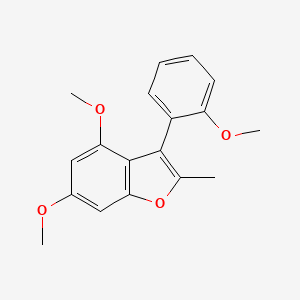
![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
